molecular formula C17H21NO5 B11075905 ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11075905
M. Wt: 319.4 g/mol
InChI Key: KXLKSAHVRNSUFW-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are often found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy and ester functional groups, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The carboxylic acid group on the indole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Addition of the Oxopropyl Group: The oxopropyl group can be introduced through a Michael addition reaction, where an enolate reacts with an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

Ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 5-methoxy-1-(3-methoxy-3-oxopropyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C17H21NO5/c1-5-23-17(20)16-11(2)18(9-8-15(19)22-4)14-7-6-12(21-3)10-13(14)16/h6-7,10H,5,8-9H2,1-4H3

InChI Key

KXLKSAHVRNSUFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CCC(=O)OC)C

Origin of Product

United States

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